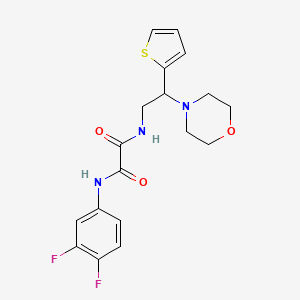

N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O3S/c19-13-4-3-12(10-14(13)20)22-18(25)17(24)21-11-15(16-2-1-9-27-16)23-5-7-26-8-6-23/h1-4,9-10,15H,5-8,11H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXFBFQNGHBQNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Aromatic rings : The presence of a difluorophenyl group enhances lipophilicity and potential receptor interactions.

- Morpholino group : This moiety is known for its ability to enhance solubility and stability.

- Oxalamide linkage : This structural element is often associated with biological activity, particularly in enzyme inhibition.

The biological activity of this compound primarily involves interactions with specific biological targets, such as enzymes and receptors. Preliminary studies suggest it may exhibit:

- Enzyme inhibition : Potential inhibition of cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases.

- Antioxidant properties : The compound may reduce oxidative stress markers, contributing to neuroprotection.

Pharmacological Studies

Recent pharmacological evaluations have highlighted several key findings:

-

Neuroprotective Effects :

- In vitro studies indicate that the compound can significantly reduce levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing antioxidant enzymes like superoxide dismutase (SOD) and catalase .

- Histopathological examinations reveal no neuronal damage in treated models, suggesting a protective effect against neurotoxicity .

-

Cholinesterase Inhibition :

- The compound has demonstrated competitive inhibition against human acetylcholinesterase (hAChE) with an IC50 value indicating moderate potency (exact values pending further studies) .

- Its dual inhibitory action on both AChE and butyrylcholinesterase (BChE) suggests potential utility in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

- In Vivo Studies :

Data Table: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Alzheimer's Disease Model :

- Oxidative Stress Model :

Scientific Research Applications

Medicinal Chemistry

N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is primarily explored as a potential pharmaceutical agent. Its structure allows it to function as a scaffold for drug development, particularly in targeting specific enzymes or receptors involved in various diseases.

Biological Activity : The compound has been identified as a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor. DGAT2 plays a crucial role in triglyceride synthesis; thus, inhibiting this enzyme could be beneficial for treating obesity and metabolic disorders. Preclinical studies indicate that this compound can reduce lipid accumulation and improve metabolic profiles in animal models.

Case Study: DGAT2 Inhibition

A study demonstrated the efficacy of this compound in reducing triglyceride levels in genetically modified mice. The results indicated a significant decrease in hepatic triglyceride content compared to control groups, suggesting its potential as a therapeutic agent for metabolic diseases.

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science. Its ability to form stable complexes with metal ions can be harnessed for developing novel materials with specific electronic or optical characteristics.

Applications : Research has shown that derivatives of this compound can be used to fabricate organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable charge transport properties.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

Synthetic Routes : Common synthetic methods involve:

- Formation of the oxalamide backbone through reactions with oxalyl chloride.

- Introduction of the difluorophenyl group via nucleophilic substitution.

- Attachment of morpholino and thiophene groups through palladium-catalyzed cross-coupling techniques.

Comparison with Similar Compounds

Key Structural Differences:

- Heterocyclic Moieties: The morpholino-thiophen-ethyl group at N2 contrasts with pyridyl-ethyl groups in flavoring agents. Morpholine and thiophene may influence solubility and target binding (e.g., antiviral activity via CD4 interaction) .

Pharmacological and Functional Comparisons

Antiviral Activity:

The target compound inhibits HIV entry by targeting the CD4-binding site, as demonstrated in its synthesis and preliminary activity data (LC-MS: m/z 425.90 [M+H+], HPLC purity 98.3%) . In contrast, flavoring oxalamides like S336 lack antiviral activity but activate umami taste receptors (hTAS1R1/hTAS1R3) with high potency (CAS 745047-53-4, FEMA 4233) .

Metabolic and Toxicological Profiles:

- Metabolism involves hydrolysis, oxidation, and glucuronidation .

- Target Compound: No direct toxicological data are available.

Preparation Methods

General Synthetic Approaches to Oxalamides

Diethyl Oxalate Method

One of the most common approaches for oxalamide synthesis involves the reaction of diethyl oxalate with primary amines. This method has been successfully applied to synthesize various oxalamide derivatives with yields ranging from 83% to 94%. The reaction typically proceeds through nucleophilic attack of the amine on the carbonyl carbon of the oxalate ester, followed by elimination of ethanol.

When applied to our target compound, this approach would involve:

- Reaction of diethyl oxalate with 3,4-difluoroaniline to form a mono-substituted intermediate

- Subsequent reaction with 2-morpholino-2-(thiophen-2-yl)ethylamine to complete the oxalamide formation

Oxalyl Chloride Method

Another effective approach utilizes oxalyl chloride as a highly reactive acylating agent. This method has been documented for the synthesis of similar compounds, including N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide. The synthesis typically involves:

- Reaction of oxalyl chloride with the first amine component (3,4-difluoroaniline) at controlled temperatures (usually 0-5°C)

- Addition of the second amine component (2-morpholino-2-(thiophen-2-yl)ethylamine) to the mono-substituted intermediate

Specific Synthesis Routes for N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Route A: Sequential Acylation with Oxalyl Chloride

Based on the synthesis of structurally similar compounds such as N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide and N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide, the following route can be proposed:

Precursor Preparation

The synthesis requires the following precursors:

- 3,4-difluoroaniline (commercially available)

- 2-morpholino-2-(thiophen-2-yl)ethylamine (requires synthesis)

- Oxalyl chloride (commercially available)

The 2-morpholino-2-(thiophen-2-yl)ethylamine precursor can be prepared through:

- Reaction of thiophene-2-carbaldehyde with morpholine to form an imine

- Reduction of the imine with sodium borohydride or similar reducing agents

- Addition of a protected amine group, followed by deprotection

Synthesis Procedure

- Dissolve oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane at -10°C to 0°C under nitrogen atmosphere

- Add 3,4-difluoroaniline (1.0 equivalent) dropwise, dissolved in dichloromethane

- Add triethylamine (1.2 equivalents) slowly to neutralize HCl generated

- Stir the mixture for 1-2 hours at 0°C to form the mono-acylated intermediate

- Add 2-morpholino-2-(thiophen-2-yl)ethylamine (1.1 equivalents) dissolved in dichloromethane

- Allow the reaction to warm to room temperature and stir for 6-12 hours

- Quench the reaction with water, extract with dichloromethane, dry over anhydrous sodium sulfate

- Purify the crude product through column chromatography or recrystallization

Route B: Diethyl Oxalate Method

An alternative route utilizing diethyl oxalate can be outlined as follows:

Synthesis Procedure

- Dissolve diethyl oxalate (0.5 equivalents) in ethanol or toluene at room temperature

- Add 3,4-difluoroaniline (1.0 equivalent) dropwise with stirring

- Heat the mixture at 70-80°C for 3-4 hours to form the mono-substituted intermediate

- Cool the reaction and add 2-morpholino-2-(thiophen-2-yl)ethylamine (1.0 equivalent)

- Continue heating at 70-80°C for additional 12-24 hours

- Monitor reaction progress by TLC until completion

- Cool, filter any precipitate, and concentrate the filtrate

- Purify through recrystallization or column chromatography

This method has shown yields of 83-94% for similar oxalamide derivatives.

Route C: Via α-Hydroxyamide Intermediate

Based on mechanistic studies of oxalamide formation, a route via α-hydroxyamide intermediate can be considered:

Synthesis Procedure

- React 3,4-difluoroaniline with hydroxyacetyl chloride to form N-(3,4-difluorophenyl)-2-hydroxyacetamide

- Oxidize the α-hydroxyamide intermediate with an appropriate oxidizing agent

- React the oxidized intermediate with 2-morpholino-2-(thiophen-2-yl)ethylamine

- Purify the final product by suitable methods

NMR analysis has confirmed that α-hydroxyamides are key intermediates in oxalamide formation, with complete conversion to the final oxalamide upon prolonged reaction times.

Reaction Conditions and Optimization

Solvent Effects

The choice of solvent significantly impacts the yield and purity of oxalamide synthesis. Table 1 summarizes solvent effects based on reported syntheses of similar oxalamides:

Table 1: Effect of Solvents on Oxalamide Synthesis

Polar protic solvents like ethanol and methanol generally provide good yields due to their ability to stabilize ionic intermediates. For the synthesis of our target compound, ethanol or methanol would likely be optimal choices.

Temperature and Pressure Considerations

Temperature plays a critical role in oxalamide synthesis:

- Low temperatures (0-5°C) are typically employed when using highly reactive reagents like oxalyl chloride to control selectivity and minimize side reactions

- Room temperature conditions (18-25°C) are suitable for less reactive starting materials

- Elevated temperatures (70-100°C) may be required for less reactive amine components or to drive the reaction to completion

For the synthesis of this compound, a temperature-controlled approach is recommended:

- Initial reaction at 0-5°C when using oxalyl chloride

- Gradual warming to room temperature during the reaction

- Potential heating to 60-80°C to ensure complete conversion

Catalyst Selection

Several catalysts have been reported for oxalamide synthesis:

Table 2: Catalysts for Oxalamide Synthesis

For our target compound, copper(I) iodide with ethylenediamine in toluene might provide optimal results, particularly for coupling the thiophene-containing portion.

Reaction Time Optimization

Reaction time significantly impacts yield and product purity:

- For the oxalyl chloride method, initial acylation typically requires 1-2 hours at low temperature, followed by 6-12 hours for the second coupling

- For the diethyl oxalate method, complete conversion may require 24 hours or more

- Monitoring via TLC or HPLC is essential to determine optimal reaction endpoints

NMR studies have shown that for some oxalamide formations, α-hydroxyamide intermediates are initially formed in high yields (47% after 30 minutes), with gradual conversion to oxalamides upon extended reaction times (ratio shifting from 2.23:1 to 1:1.2 in favor of oxalamide after 12 hours).

Purification and Characterization

Purification Techniques

The following purification methods have proven effective for oxalamide derivatives:

Recrystallization

Recrystallization from appropriate solvents is often the preferred method:

- Ethanol/water mixtures (typically 80% ethanol)

- Methanol for compounds with moderate solubility

- Ethyl acetate for less polar derivatives

For this compound, recrystallization from ethanol or methanol would likely yield high-purity product.

Column Chromatography

When recrystallization is insufficient:

- Silica gel chromatography using dichloromethane/methanol gradients (typical ratio 95:5)

- Alumina chromatography for base-sensitive compounds

- Flash chromatography for rapid purification

Extraction Procedures

Liquid-liquid extraction is commonly employed:

- Extraction of reaction mixture with ethyl acetate or dichloromethane

- Washing with saturated sodium bicarbonate solution to remove acidic impurities

- Washing with water and brine

- Drying over anhydrous sodium sulfate or magnesium sulfate

Analytical Methods for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR are essential for structure confirmation:

- 1H NMR would show characteristic signals for:

- Aromatic protons of the difluorophenyl group (typically 6.7-7.5 ppm)

- Thiophene protons (typically 6.8-7.5 ppm)

- Morpholine protons (typically 2.3-3.7 ppm)

- NH protons of the oxalamide (typically 8.5-10.5 ppm)

- CH and CH2 protons adjacent to the thiophene ring

- 13C NMR would confirm:

- Carbonyl carbons of the oxalamide (typically 158-162 ppm)

- Aromatic carbons of the difluorophenyl and thiophene rings

- Morpholine carbons (typically 45-68 ppm)

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis:

- Molecular ion peak [M+H]+ expected at m/z 394 for C19H19F2N3O3S

- Characteristic fragmentation patterns for the difluorophenyl, morpholino, and thiophene moieties

Infrared Spectroscopy (FTIR)

FTIR analysis would show characteristic bands for:

- N-H stretching (3200-3400 cm-1)

- C=O stretching of the oxalamide (1650-1680 cm-1)

- C-F stretching (1000-1400 cm-1)

- C-S stretching of the thiophene ring (600-700 cm-1)

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC analysis provides purity determination:

- Reverse-phase HPLC using C18 columns

- Mobile phase typically acetonitrile/water mixtures

- UV detection at 254 nm or 280 nm

Elemental Analysis

Elemental analysis for C, H, N, and S content confirms composition:

- Expected percentages for C19H19F2N3O3S:

- Carbon: 57.85%

- Hydrogen: 4.86%

- Nitrogen: 10.65%

- Sulfur: 8.13%

- Fluorine: 9.63%

- Oxygen: 12.17%

Comparative Analysis of Preparation Methods

Table 3: Comparison of Synthesis Methods for this compound

Based on this analysis, the oxalyl chloride method offers the best balance of selectivity, yield, and practicality for synthesizing this compound.

Challenges and Considerations in Synthesis

Regioselectivity Control

For the synthesis of unsymmetrical oxalamides like our target compound, controlling regioselectivity is crucial:

- Sequential addition of amine components helps control which amine reacts with which carbonyl

- Temperature control minimizes double-addition of a single amine component

- Stoichiometry management (using slight excess of the second amine) promotes complete conversion

Stability Considerations

Several stability issues may arise during synthesis:

- Oxalyl chloride is moisture-sensitive and should be handled under anhydrous conditions

- The thiophene moiety may be susceptible to oxidation under harsh conditions

- The oxalamide linkage may undergo hydrolysis in strongly acidic or basic conditions

Scale-Up Considerations

For larger-scale synthesis:

- Exothermic reactions (particularly with oxalyl chloride) require careful temperature control

- Alternative solvents may be considered for industrial applications

- Continuous flow processes may offer advantages over batch reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.